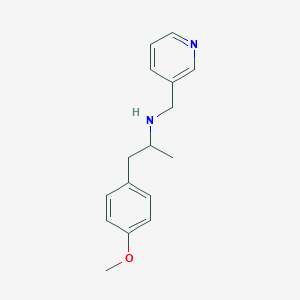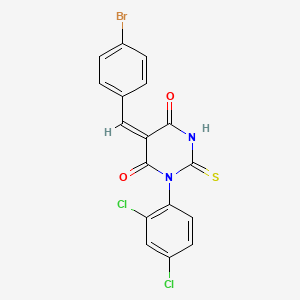
1-(4-methoxyphenyl)-N-(3-pyridinylmethyl)-2-propanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-methoxyphenyl)-N-(3-pyridinylmethyl)-2-propanamine, commonly known as MPMP, is a chemical compound that belongs to the class of phenethylamines. It has been widely investigated for its potential use as a research chemical due to its interesting properties.
作用机制
The mechanism of action of MPMP involves the inhibition of serotonin and dopamine reuptake, which leads to an increase in the concentration of these neurotransmitters in the synaptic cleft. This increase in neurotransmitter concentration results in an enhanced activation of the corresponding receptors, leading to various physiological effects such as mood enhancement, increased motivation, and reduced anxiety.
Biochemical and Physiological Effects:
MPMP has been found to exhibit various biochemical and physiological effects such as increased dopamine and serotonin levels, enhanced locomotor activity, and reduced anxiety-like behavior. These effects make MPMP a potential candidate for the treatment of various psychiatric disorders.
实验室实验的优点和局限性
The advantages of using MPMP in lab experiments include its interesting properties, potential therapeutic uses, and ease of synthesis. However, the limitations include the lack of comprehensive studies on its toxicity and potential side effects.
未来方向
There are several future directions for the research on MPMP. Firstly, more comprehensive studies are needed to investigate its toxicity and potential side effects. Secondly, the potential therapeutic uses of MPMP need to be further explored, especially in the treatment of psychiatric disorders. Lastly, the development of more selective and potent derivatives of MPMP could lead to the discovery of more effective treatments for various disorders.
Conclusion:
In conclusion, MPMP is a chemical compound that has been widely investigated for its potential use as a research chemical due to its interesting properties. It has been found to exhibit selective serotonin reuptake inhibition, dopamine reuptake inhibition, and monoamine oxidase inhibition. These properties make MPMP a potential candidate for the treatment of various psychiatric disorders such as depression, anxiety, and addiction. However, more comprehensive studies are needed to investigate its toxicity and potential side effects, and the potential therapeutic uses of MPMP need to be further explored.
合成方法
The synthesis of MPMP involves a multi-step process that starts with the reaction of 4-methoxybenzaldehyde with nitroethane to yield 1-(4-methoxyphenyl)-2-nitropropene. The nitropropene is then reduced using a reducing agent such as sodium borohydride to obtain 1-(4-methoxyphenyl)-2-propanone. The final step involves the reaction of 1-(4-methoxyphenyl)-2-propanone with 3-pyridinemethanamine to yield MPMP.
科学研究应用
MPMP has been investigated for its potential use as a research chemical in various fields such as neuroscience, pharmacology, and toxicology. It has been found to exhibit interesting properties such as selective serotonin reuptake inhibition, dopamine reuptake inhibition, and monoamine oxidase inhibition. These properties make MPMP a potential candidate for the treatment of various psychiatric disorders such as depression, anxiety, and addiction.
属性
IUPAC Name |
1-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-13(18-12-15-4-3-9-17-11-15)10-14-5-7-16(19-2)8-6-14/h3-9,11,13,18H,10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPPLESBMVMJEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-2-pyrrolidinyl}-N-1,2,3-thiadiazol-5-yl-2-thiophenecarboxamide](/img/structure/B6048425.png)
![methyl 5-{[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]amino}-5-oxopentanoate](/img/structure/B6048450.png)
![1-ethyl-4-{3-[1-(tetrahydro-3-furanylcarbonyl)-4-piperidinyl]propanoyl}piperazine](/img/structure/B6048462.png)

![1,3,5-trimethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B6048476.png)
![N~2~-[(benzylamino)carbonothioyl]leucinamide](/img/structure/B6048484.png)
![2-cyano-3-[1-(2-cyanobenzyl)-1H-indol-3-yl]-N-(4-methoxyphenyl)acrylamide](/img/structure/B6048498.png)

![2-[2-(4-hydroxyphenyl)vinyl]-6-iodo-3-phenyl-4(3H)-quinazolinone](/img/structure/B6048512.png)
![2-[1-(3,5-dimethoxybenzyl)-4-(2-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6048513.png)
![6-tert-butyl-N-[2-fluoro-5-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6048517.png)
amino]-3-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B6048519.png)
![(1-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-2-piperidinyl)methanol](/img/structure/B6048521.png)
![8-methoxy-2-({3-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}methyl)quinoline](/img/structure/B6048527.png)